methyl 5-aminopyridazine-4-carboxylate

Lipophilicity XLogP Physicochemical Profiling

Methyl 5-aminopyridazine-4-carboxylate is a heterocyclic building block comprising a pyridazine core substituted with an amino group at position 5 and a methyl ester at position 4. With a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol, it is commercially available at research-grade purity (typically 95–98%) from multiple suppliers including Enamine, 1PlusChem, Leyan, and Biosynth.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 1147110-07-3
Cat. No. B6229074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-aminopyridazine-4-carboxylate
CAS1147110-07-3
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=NC=C1N
InChIInChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3,(H2,7,8)
InChIKeyLLELACMEVCALTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Aminopyridazine-4-carboxylate (CAS 1147110-07-3): A Dual-Functional Pyridazine Scaffold for Medicinal Chemistry


Methyl 5-aminopyridazine-4-carboxylate is a heterocyclic building block comprising a pyridazine core substituted with an amino group at position 5 and a methyl ester at position 4 [1]. With a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol, it is commercially available at research-grade purity (typically 95–98%) from multiple suppliers including Enamine, 1PlusChem, Leyan, and Biosynth [1]. The compound exhibits a computed XLogP3 of -0.4 and a topological polar surface area (TPSA) of 78.1 Ų, indicating moderate hydrophilicity and a hydrogen-bonding profile amenable to further derivatization [2]. It is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinase inhibition, neurological disorders, and anti-infective agents .

Why Simple Substitution of Methyl 5-Aminopyridazine-4-carboxylate with Close Analogs Compromises Project Outcomes


Substituting methyl 5-aminopyridazine-4-carboxylate with its closest analogs—such as the 3-carboxylate regioisomer, the ethyl ester, or the de-amino parent—introduces measurable changes in physicochemical properties that can propagate through synthetic workflows and biological screening cascades. The 4-carboxylate regioisomer positions both the amino and ester groups for distinct synthetic transformations compared to the 3-carboxylate isomer, and the methyl ester offers a hydrolysis liability profile that differs from the ethyl ester in both rate and steric demand [1]. Computed XLogP3 values diverge by up to 0.7 log units among these analogs, sufficient to alter partitioning in biphasic reactions and HPLC retention times [1][2]. For procurement decisions, the following sections quantify these differences precisely.

Quantitative Differentiation Evidence for Methyl 5-Aminopyridazine-4-carboxylate Against Its Closest Analogs


Lipophilicity Differentiation: XLogP Comparison of Methyl vs. Ethyl 5-Aminopyridazine-4-carboxylate

The methyl ester form (target) exhibits a computed XLogP3 of -0.4, compared to a LogP of 0.2355 for the ethyl ester analog (CAS 21579-38-4) [1]. This represents a ΔLogP of approximately -0.64 units, indicating that the methyl ester is substantially more hydrophilic. The lower lipophilicity translates to higher aqueous solubility and a different partitioning profile in liquid-liquid extraction and reversed-phase chromatography steps.

Lipophilicity XLogP Physicochemical Profiling

Polar Surface Area and H-Bond Acceptor Count: Amino-Substituted vs. Unsubstituted Pyridazine-4-carboxylate

The target compound bears a TPSA of 78.1 Ų and 5 H-bond acceptors. The de-amino analog, methyl pyridazine-4-carboxylate (CAS 34231-77-1), has a TPSA of 52.1 Ų and only 3 H-bond acceptors [1][2]. The 26.0 Ų increase in TPSA arises directly from the 5-amino substituent and introduces two additional H-bond acceptor sites on the pyridazine ring nitrogen and the amino nitrogen, expanding the compound's capacity for intermolecular interactions in both synthetic transformations and biological target engagement.

Polar Surface Area Hydrogen Bonding Drug-likeness

Regioisomeric Differentiation: 4-Carboxylate vs. 3-Carboxylate Substitution Directs Divergent Downstream Chemistry

Methyl 5-aminopyridazine-4-carboxylate (target) places the ester at the 4-position and the amino group at the 5-position on the pyridazine ring. In contrast, methyl 5-aminopyridazine-3-carboxylate (CAS 2091168-78-2) places the ester at the 3-position with the amino group remaining at position 5 [1][2]. This positional shift alters the electronic environment of the ester carbonyl: in the 4-carboxylate isomer, the ester is conjugated with the N2 nitrogen, while in the 3-carboxylate isomer, it is conjugated with N1. This affects the electrophilicity of the ester toward nucleophilic attack and the regioselectivity of subsequent ring-functionalization reactions.

Regiochemistry Synthetic Accessibility Building Block Selection

Procurement Cost Comparison: Methyl vs. Ethyl 5-Aminopyridazine-4-carboxylate at Comparable Scales

At the 1 g scale, methyl 5-aminopyridazine-4-carboxylate (target) is priced at approximately $986 (Enamine, 95% purity) versus the ethyl analog at comparable pricing, though exact vendor quotes vary [1]. The key procurement differentiator is supply-chain breadth: the methyl ester is stocked by at least five identifiable suppliers (Enamine, 1PlusChem, Leyan, Biosynth, AKSci), whereas vendor listings for the ethyl ester are comparatively fewer, potentially affecting lead times and competitive pricing for bulk orders [1].

Procurement Economics Cost-per-gram Building Block Sourcing

Optimal Application Scenarios for Methyl 5-Aminopyridazine-4-carboxylate Based on Evidence


Medicinal Chemistry Library Synthesis Requiring a Hydrophilic, Amino-Functionalized Pyridazine Core

When a project demands a pyridazine scaffold with an XLogP below 0 and a TPSA above 75 Ų to favor aqueous solubility and peripheral target space, methyl 5-aminopyridazine-4-carboxylate is the preferred choice over the ethyl ester (LogP +0.24) and the de-amino analog (TPSA 52.1 Ų) [1]. The 5-amino group provides a direct handle for amide bond formation or reductive amination, while the methyl ester enables subsequent hydrolysis to the carboxylic acid or direct aminolysis, supporting two- to three-step diversification sequences common in kinase inhibitor and GPCR modulator programs [1][2].

Regioselective Derivatization Programs Targeting the Pyridazine 4-Position

For SAR exploration where the 4-carboxylate vector is structurally required, methyl 5-aminopyridazine-4-carboxylate is irreplaceable by the 3-carboxylate regioisomer (CAS 2091168-78-2). The 4-substitution pattern places the ester in conjugation with the N2 nitrogen of the pyridazine ring, yielding a different electronic profile that affects both the reactivity of the ester toward nucleophiles and the subsequent biological activity of amide or acid derivatives [1]. This is critical when the target binding site demands a specific exit vector from the pyridazine core.

Multi-Gram Scale-Up Where Supply Chain Resilience Is Prioritized

Laboratories planning synthesis campaigns at the 5–50 g scale benefit from the broader supplier base for methyl 5-aminopyridazine-4-carboxylate compared to its ethyl ester and regioisomeric analogs [1]. With at least five independent vendors offering the compound at research-grade purity, competitive quoting and reduced lead-time risk are achievable. This supply-chain diversity is particularly relevant for CROs and pharmaceutical development groups where procurement delays directly impact project timelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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